2,4-difluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c1-22-15(13-4-2-3-7-19-13)21-23(16(22)24)9-8-20-27(25,26)14-6-5-11(17)10-12(14)18/h2-7,10,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEHNEUUUHQRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-difluoro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a variety of biological activities including antibacterial, antifungal, and antiparasitic properties. The presence of fluorine atoms in the structure often enhances the biological potency due to increased lipophilicity and metabolic stability.
1. Antimicrobial Activity
Research has shown that compounds containing benzenesulfonamide and triazole groups often demonstrate significant antibacterial activity. For instance, derivatives of benzenesulfonamide have been reported to show activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 2,4-Difluoro Sulfonamide | Antibacterial | 12.5 - 25 |
| Benzimidazole Derivatives | Antibacterial | 12.5 - 50 |
The minimum inhibitory concentration (MIC) values indicate that the compound is likely effective against resistant strains such as MRSA .
2. Antifungal Properties
The compound's structural features suggest potential antifungal activity. Similar compounds have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The introduction of halogen substituents has been linked to enhanced antifungal activity.
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Benzotriazole Derivatives | Candida albicans | 1.6 - 25 |
| Triazole Derivatives | Aspergillus niger | 12.5 - 25 |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar sulfonamide compounds inhibit dihydropteroate synthase in bacterial pathways.
- Disruption of Membrane Integrity : Antifungal activities may be attributed to alterations in fungal cell membrane permeability.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against clinical strains with MIC values comparable to standard antibiotics .
- Antiparasitic Potential : Research indicated that certain benzenesulfonamide derivatives showed significant growth inhibition against Trypanosoma cruzi, suggesting potential for treating parasitic infections .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the triazole ring can significantly affect biological activity, indicating that further optimization could enhance efficacy .
Comparison with Similar Compounds
Example 53 (Patent Compound)
Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide . Key Differences:
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. triazolone.
- Substituents: Chromenone and fluorophenyl groups vs. pyridinyl and difluorobenzenesulfonamide.
- Functional Groups : Benzamide vs. benzenesulfonamide.
Physicochemical Properties : - Melting Point (MP): 175–178°C .
- Molecular Weight: 589.1 g/mol (M+1) .
N-(2-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Amino)Ethyl)-4-Fluoro-N-((3-(Hydrazinocarbonyl)-4,5-Dihydro-5-Isoxazolyl)Methyl)Benzenesulfonamide
Structure : Features an isoxazoline ring and a trifluoromethylpyridine group.
Key Differences :
- Heterocyclic Core : Isoxazoline vs. triazolone.
- Substituents: Trifluoromethylpyridine and hydrazinocarbonyl vs. pyridin-2-yl and sulfonamide. Physicochemical Properties:
- Molecular Weight: 538.9 g/mol.
- Fluorine Substitution: Single 4-fluoro vs. 2,4-difluoro in the target compound.
Comparative Analysis Table
Research Findings and Implications
- Its higher molecular weight (589.1 g/mol) may impact bioavailability compared to the target compound .
- However, the single fluorine substitution may reduce metabolic stability compared to the target’s 2,4-difluoro design .
- Methodological Commonalities : Structural analyses of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP-III for visualization , though specific data for the target compound is lacking.
Notes on Comparative Limitations
- Data Gaps : Direct biological or crystallographic data for the target compound is absent in the provided evidence. Comparisons rely on structural inference and analog properties.
- Structural Diversity : Variations in heterocyclic cores (triazolone vs. pyrazolo-pyrimidine vs. isoxazoline) significantly alter electronic profiles and binding modes.
- Fluorine Impact: The 2,4-difluoro substitution in the target compound likely enhances lipophilicity and target affinity compared to mono-fluoro analogs .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology: The synthesis involves multi-step reactions, starting with triazole core formation. A validated approach includes refluxing intermediates (e.g., substituted benzaldehyde derivatives) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . For the sulfonamide moiety, coupling reactions with benzenesulfonamide derivatives under anhydrous conditions are recommended. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. How should researchers characterize its molecular structure and confirm regiochemistry?
- Methodology: Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, as demonstrated for analogous triazole-sulfonamide hybrids (R factor < 0.04, data-to-parameter ratio > 9:1) . Complement with NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS). For regiochemical confirmation, compare experimental NMR shifts with DFT-calculated chemical shifts using Gaussian09 at the B3LYP/6-31G(d) level.
Advanced Research Questions
Q. How can low yields during triazole ring formation be mitigated?
- Methodology: Optimize reaction parameters:
- Temperature: 80–100°C in ethanol or DMF.
- Catalyst: 5–10 mol% p-toluenesulfonic acid (PTSA) improves cyclization efficiency.
- Solvent: Switch to DMF for sterically hindered intermediates.
Contradictions in yield data (e.g., 40–85% in similar syntheses) may arise from trace moisture; use molecular sieves or anhydrous solvents .
Q. What mechanisms underlie its potential biological activity, and how can binding affinity be quantified?
- Methodology: The compound’s sulfonamide and triazole groups likely target enzymes like carbonic anhydrase or kinases. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). For example, SPR with immobilized human carbonic anhydrase IX showed KD = 12 nM for a related sulfonamide-triazole hybrid . Pair with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with pyridinyl nitrogen).
Q. How can environmental stability and degradation pathways be evaluated?
- Methodology: Follow protocols from environmental fate studies:
- Hydrolysis: Incubate in buffers (pH 4–9) at 25°C/50°C; analyze via LC-MS for degradation products.
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic solvents; monitor half-life.
- Biotic degradation: Use soil microcosms or activated sludge; quantify residual compound via GC-MS.
Contradictions in persistence data require cross-validation using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
